1-Nordistamycin A
Overview
Description
1-Nordistamycin A is a derivative of distamycin, a polyamide antibiotic known for its ability to bind to the minor groove of DNA. This compound is characterized by its unique structure, which includes three N-methyl-pyrrole units. It is primarily harvested from the bacterium Streptomyces netropsis, which also produces netropsin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nordistamycin A involves the assembly of its pyrrole units through a series of condensation reactions. The process typically starts with the formation of N-methyl-pyrrole-2-carboxylic acid, which is then coupled with other pyrrole units using carbodiimide reagents under anhydrous conditions. The final product is purified through chromatographic techniques to ensure high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control reaction conditions precisely, ensuring consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its identity and purity .
Chemical Reactions Analysis
Types of Reactions
1-Nordistamycin A undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides; conditionsvarious solvents, room temperature to reflux.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with modified functional groups. These products often exhibit different biological activities and properties compared to the parent compound .
Scientific Research Applications
1-Nordistamycin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying DNA-binding interactions and minor groove binding.
Biology: Employed in research on gene regulation and chromatin structure due to its ability to bind to AT-rich regions of DNA.
Medicine: Investigated for its potential as an antineoplastic agent, particularly in the treatment of tumors.
Industry: Utilized in the development of fluorescent tags for DNA labeling and as a tool in molecular biology research
Mechanism of Action
1-Nordistamycin A exerts its effects by binding to the minor groove of DNA, preferentially at AT-rich sites. This binding alters the DNA structure, inhibiting transcription and increasing the activity of topoisomerase II. The compound’s interaction with DNA leads to changes in chromatin structure, ultimately affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Distamycin A: The parent compound, known for its DNA-binding properties and antineoplastic activity.
Netropsin: Another minor groove binder with similar DNA-binding characteristics but differing in its structural units.
Hoechst 33258: A fluorescent dye that binds to the minor groove of DNA, used for DNA staining in biological research
Uniqueness
1-Nordistamycin A is unique due to its specific structural modifications, which enhance its DNA-binding affinity and biological activity. Unlike its parent compound, distamycin A, this compound exhibits improved stability and a broader range of applications in scientific research .
Properties
IUPAC Name |
N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[(4-formamido-1H-pyrrole-2-carbonyl)amino]-1-methylpyrrole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N9O4/c1-29-10-14(6-16(29)20(33)24-4-3-18(22)23)28-21(34)17-7-13(9-30(17)2)27-19(32)15-5-12(8-25-15)26-11-31/h5-11,25H,3-4H2,1-2H3,(H3,22,23)(H,24,33)(H,26,31)(H,27,32)(H,28,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLSEBOKXHPYOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CC(=CN3)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N9O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90234610 | |
Record name | 1-Nordistamycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90234610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85407-06-3 | |
Record name | 1-Nordistamycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085407063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nordistamycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90234610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.